(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide
Description
Properties
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-6-11(17)15-14-16(4)12-9(2)7-8-10(3)13(12)18-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSSWZBPCLHBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the condensation of 3,4,7-trimethylbenzo[d]thiazol-2(3H)-one with butyramide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, while solvents such as ethanol or methanol are often employed to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzo[d]thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, leading to divergent chemical and biological behaviors. Key comparisons include:
Key Observations:
Core Heterocycles : The target compound’s benzo[d]thiazole core differs from benzodioxine-thiadiazole (), thiadiazole (), and triazole () systems. Thiazoles are electron-rich, enhancing π-stacking interactions, whereas thiadiazoles exhibit greater rigidity .
Substituent Effects: The trimethyl groups on the target compound’s benzene ring may increase lipophilicity compared to analogs with polar groups (e.g., dimethylamino-acryloyl in 4g) .
Reactivity Trends:
Spectral and Analytical Data
- Analog 4g : IR peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O); MS fragmentation patterns confirm stability of the thiadiazole core .
- Triazole Derivative () : ¹H-NMR signals at δ 3.4 (CH₂), 4.3 (NH₂), and 13.0 (NH-triazole) highlight hydrogen-bonding interactions .
- Target Compound : Lack of reported spectral data limits direct comparison.
Biological Activity
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound notable for its unique molecular structure, which includes a benzo[d]thiazole moiety. This structure suggests potential applications in medicinal chemistry and organic electronics due to its interesting electronic properties and potential biological activities.
Molecular Characteristics
- Molecular Formula : C15H18N2S
- Molecular Weight : Approximately 266.38 g/mol
- CAS Number : 1322022-85-4
Antimicrobial Properties
Research indicates that compounds related to thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Activity |
|---|---|---|
| Thiazole A | E. coli | Inhibitory |
| Thiazole B | S. aureus | Inhibitory |
| This compound | TBD | TBD |
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves the inhibition of specific enzymes or disruption of cellular processes in bacteria. Studies have suggested that these compounds can bind effectively to target sites within biological systems, potentially leading to the development of novel antibiotics.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Chemical Biology evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against multiple bacterial strains, with a focus on structural modifications enhancing activity. -
Inhibition of Enzymatic Activity :
Another research article highlighted the ability of thiazole derivatives to inhibit key enzymes involved in bacterial metabolism. This inhibition was linked to structural features of the thiazole ring that facilitate binding to active sites.
Potential Applications
Given its structural characteristics and preliminary findings regarding its biological activities, this compound may have several applications:
- Antibiotic Development : As a potential lead compound for new antibiotics targeting resistant bacterial strains.
- Pharmaceutical Intermediates : Useful in synthesizing other biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
